molecular formula C6H5ClN2O2 B086195 2-Chloro-4-nitroaniline CAS No. 121-87-9

2-Chloro-4-nitroaniline

Cat. No.: B086195
CAS No.: 121-87-9
M. Wt: 172.57 g/mol
InChI Key: LOCWBQIWHWIRGN-UHFFFAOYSA-N
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Description

2-Chloro-4-nitroaniline is a nitroaromatic compound with the chemical formula C6H5ClN2O2. It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. Additionally, it is employed in the manufacture of niclosamide, a molluscicide .

Mechanism of Action

Target of Action

2-Chloro-4-nitroaniline (2-C-4-NA) is a nitroaromatic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . The primary target of 2-C-4-NA is the bacterial strain Rhodococcus sp. MB-P1, which utilizes 2-C-4-NA as the sole carbon, nitrogen, and energy source .

Mode of Action

The mode of action of 2-C-4-NA involves its biodegradation by Rhodococcus sp. strain MB-P1 under aerobic conditions . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol (4-A-3-CP) . This is followed by the involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation .

Biochemical Pathways

The biochemical pathway of 2-C-4-NA degradation involves the transformation of 2-C-4-NA to 4-A-3-CP, which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . This pathway is characterized by the release of nitrite ions, chloride ions, and ammonia during the degradation of 2-C-4-NA .

Pharmacokinetics

It is known that 2-c-4-na is slightly soluble in water, soluble in organic solvents such as methanol, ethanol, ether, and benzene, but insoluble in coarse gasoline . This solubility profile may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of 2-C-4-NA is its biodegradation into less harmful compounds. The degradation of 2-C-4-NA occurs with the release of nitrite ions, chloride ions, and ammonia . This degradation process is beneficial as 2-C-4-NA is marked as a black-listed substance due to its poor biodegradability .

Action Environment

The action of 2-C-4-NA is influenced by environmental factors. For instance, it may undergo covalent chemical bonding with humic materials in the soil, resulting in its chemical alteration to a latent form and tight absorption . Additionally, it may be susceptible to photooxidation in the water column via hydroxyl and peroxy radicals . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-nitroaniline are not fully understood. It has been reported that Rhodococcus sp. strain MB-P1 can utilize this compound as the sole carbon, nitrogen, and energy source . This suggests that this compound can interact with certain enzymes and proteins within this bacterium, leading to its degradation .

Cellular Effects

It has been suggested that the compound may have cytotoxic effects

Molecular Mechanism

It has been reported that the compound can be transformed stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . This suggests that this compound may interact with certain biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that the compound can produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

It has been suggested that the compound may have toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in a novel aerobic degradation pathway characterized by Rhodococcus sp. strain MB-P1 . The degradation of this compound occurs with the release of nitrite ions, chloride ions, and ammonia .

Transport and Distribution

It has been suggested that the compound may interact with certain transporters or binding proteins .

Subcellular Localization

It has been suggested that the compound may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitroaniline can be synthesized through various methods. One common approach involves the nitration of 2-chloroaniline using nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is often produced by chlorinating 4-nitroaniline in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5° to 10°C, and then gradually increased to 70°C. The product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-nitroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a substrate in enzymatic studies to understand the metabolism of nitroaromatic compounds.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including niclosamide.

    Industry: It is used in the production of dyes and corrosion inhibitors

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
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InChI Key

LOCWBQIWHWIRGN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N
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Molecular Formula

C6H5ClN2O2
Record name 2-CHLORO-4-NITROANILINE
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DSSTOX Substance ID

DTXSID4021973
Record name 2-Chloro-4-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

2-chloro-4-nitroaniline is a yellow crystalline powder. (NTP, 1992), Yellow solid; [Hawley] Yellow powder; [MSDSonline]
Record name 2-CHLORO-4-NITROANILINE
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Record name 1-Amino-2-chloro-4-nitrobenzene
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Flash Point

205 °C, Flash point = 205 °C
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Solubility

Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids
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Vapor Pressure

0.000485 [mmHg]
Record name 1-Amino-2-chloro-4-nitrobenzene
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Color/Form

Yellow needles from water

CAS No.

121-87-9
Record name 2-CHLORO-4-NITROANILINE
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Melting Point

225 to 228 °F (NTP, 1992), 108 °C
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Synthesis routes and methods I

Procedure details

Process for the preparation of 2,6-dichloro-4-nitroaniline by chlorination of 4-nitroaniline with chlorine bleaching liquor in water using acids, which comprises chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid (HCl) or nitric acid (HNO3) in the form of a dilute, aqueous acid in the presence of a dispersing agent which is stable under the reaction conditions, the chlorination initially being carried out at 5° to 10° C. and then at 15°-20° C. and, finally, after 90-95% of the 2-chloro-4-nitroaniline intermediately formed has been converted into 2,6-dichloro-4-nitroaniline, the temperature of the aqueous suspension being increased from 15°-20° C. to 70° C., without further addition of chlorine bleaching liquor, and then by post-chlorinating, by renewed addition of chlorine bleaching liquor, at temperatures between 20° and 70° C., bringing the pH of the aqueous suspension to 9.0 and filtering off the 2,6-dichloro-4-nitroaniline formed and washing it with dilute mineral acid.
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Synthesis routes and methods II

Procedure details

A process for the preparation of substantially pure 2,6-dichloro-4nitroaniline by chlorinatin of 4-nitroaniline with chloring bleaching liquor in water using acids, which comprises chlorinating 1 mole of 4-nitroaniline in 3-6 mole of hydrochloric acid (HCl) or nitric acid (HNO3) in the form of a dilute, aqueous acid in the presence of a dispersing agent which is stable under the reaction conditions, the chlorination initially being carried out at 5° to 10° C. and then at 15°-20° C. and, finally, after 90-95% of the 2-chloro-4-nitroaniline intermediately formed has been converted into 2,6-dichloro-4-nitroaniline, the temperature of the aqueous suspension being increased from 15°-20° C. to 70° C., without further addition of chlorine bleaching liquor, and then by post-chlorinating, by renewed addition of chlorine bleaching liquor, at temperatures between 20 ° and 70° C., bringing the pH of the aqueous sispension to 9.0 and filtering off the 2,6-dichloro-4-nitroaniline formed and washing it with dilute mineral acid to provide 2,6-dichloro-4-nitroaniline of a purity of 96% or above, and a melting point of 187°-191° C. and in a yield of 80% or above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chloro-4-nitroaniline?

A1: this compound has the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol [].

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy to characterize this compound. These techniques provide insights into the compound's functional groups, structural arrangements, and electronic transitions [, , ].

Q3: How does the presence of the nitro group influence the properties of this compound?

A3: The nitro group, being strongly electron-withdrawing, significantly impacts this compound's properties. It affects its reactivity, influencing its behavior in chemical reactions and interactions with other molecules [, ].

Q4: Can you elaborate on the supramolecular ordering observed in the triclinic polymorph of this compound?

A4: The triclinic polymorph of this compound exhibits a high Z value (Z=8), leading to an intricate supramolecular arrangement driven by cooperative weak hydrogen bonds and stacking interactions. This unique arrangement contributes to its interesting optical properties, including strong second harmonic generation (SHG) [].

Q5: What are the primary industrial applications of this compound?

A5: this compound serves as a key intermediate in synthesizing various industrial products. Notably, it is used in producing dyes, pharmaceuticals, corrosion inhibitors, and the molluscicide niclosamide [, , ].

Q6: How does this compound behave as a reactant in catalytic hydrogenation?

A6: Studies exploring the catalytic hydrogenation of this compound reveal the influence of factors like catalyst type (palladium or platinum), solvent, and hydrogen pressure on reaction kinetics and selectivity. A significant challenge lies in mitigating the undesired hydrodehalogenation side reaction, which compromises the yield of the target product, 2-chloro-1,4-phenylenediamine [, , , , , ].

Q7: What are the implications of substituents on the hydrogenation of this compound?

A7: The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the rate of hydrogenation and the extent of dehalogenation [].

Q8: How is this compound used in the synthesis of azo dyes?

A8: this compound frequently acts as a diazo component in azo dye synthesis. Researchers explore variations in the coupling component and reaction conditions to achieve desired color shades and properties of the resulting dyes [, , ].

Q9: What are the environmental concerns associated with this compound?

A9: Classified as a black-listed substance due to its poor biodegradability, this compound poses environmental risks. Its presence as a contaminant in water bodies, primarily due to industrial discharge and degradation of niclosamide, raises concerns about potential ecological impacts [, , ].

Q10: What are the known toxicological effects of this compound on living organisms?

A10: Studies reveal the acute toxicity of this compound to aquatic organisms like zebrafish. This compound induces significant hepatotoxicity and microsomal damage in isolated rat hepatocytes, highlighting potential risks to human health [, ].

Q11: How does this compound degrade in the environment?

A11: Research indicates that this compound can degrade in aqueous environments under the influence of factors like pH and sunlight exposure. Degradation products include carbon dioxide, aliphatic acids, and this compound, emphasizing the need for effective environmental monitoring and mitigation strategies [].

Q12: What analytical techniques are employed to detect and quantify this compound in various matrices?

A12: Researchers rely on sensitive analytical methods like gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify this compound in complex matrices such as water, soil, and biological samples [, , , , ].

Q13: How do scientists ensure the accuracy and reliability of these analytical methods?

A13: Method validation is crucial for ensuring accurate and reliable results. Researchers rigorously validate analytical methods by assessing parameters such as linearity, precision, accuracy, recovery, and limits of detection and quantitation [, ].

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